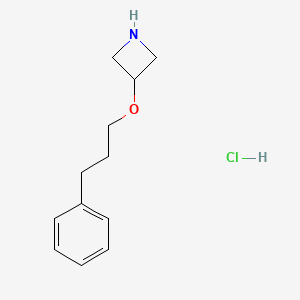![molecular formula C6H10O B1377686 Méthanol de (Bicyclo[1.1.1]pent-1-yl) CAS No. 22287-32-7](/img/structure/B1377686.png)
Méthanol de (Bicyclo[1.1.1]pent-1-yl)
Vue d'ensemble
Description
(Bicyclo[1.1.1]pent-1-yl)methanol is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
The exact mass of the compound (Bicyclo[1.1.1]pent-1-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Bicyclo[1.1.1]pent-1-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Bicyclo[1.1.1]pent-1-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications en science des matériaux
Barres et rotors moléculaires : Les dérivés du bicyclo[1.1.1]pentane, y compris le méthanol de (bicyclo[1.1.1]pent-1-yl), sont utilisés comme des barres et des rotors moléculaires en raison de leur structure rigide, ce qui est bénéfique pour l'étude du mouvement moléculaire et des interactions .
Unités de liaison supramoléculaires : Le composé sert d'unité de liaison supramoléculaire, ce qui est crucial dans la construction d'assemblages moléculaires complexes qui ont des applications potentielles en nanotechnologie et en science des matériaux .
Cristaux liquides : En raison de sa structure unique, le méthanol de (bicyclo[1.1.1]pent-1-yl) peut être utilisé dans le développement de cristaux liquides, qui sont essentiels dans les technologies d'affichage et d'autres applications optiques .
Capteurs FRET : Les propriétés du composé le rendent adapté à une utilisation dans les capteurs de transfert d'énergie de résonance de Förster (FRET), qui sont utilisés pour détecter les interactions et les distances moléculaires dans la recherche biologique .
Cadres métallo-organiques : Son application s'étend aux cadres métallo-organiques (MOF), où il agit comme un élément constitutif pour créer des matériaux poreux qui ont des utilisations dans le stockage de gaz, la séparation et la catalyse .
Industrie pharmaceutique : En chimie médicinale, le méthanol de (bicyclo[1.1.1]pent-1-yl) est considéré comme un bioisostère pour le benzène para-disubstitué, offrant une perméabilité passive élevée et une stabilité métabolique améliorée .
Chimie synthétique : Le composé est également important en chimie synthétique pour la construction de dérivés hautement fonctionnalisés avec une large portée des substrats et une tolérance des groupes fonctionnels .
Perfluoroalkylation : Il joue un rôle dans la perfluoroalkylation des molécules, ce qui suscite de plus en plus d'intérêt en raison des propriétés uniques que les groupes perfluoroalkyle confèrent aux composés dans les domaines pharmaceutique et de la science des matériaux .
Mécanisme D'action
Target of Action
(Bicyclo[1.1.1]pent-1-yl)methanol, also known as Bicyclo[1.1.1]pentan-1-ylmethanol, is a highly reactive compound due to its ring-strained structure . The primary targets of this compound are the C-C bonds within its structure .
Mode of Action
The compound interacts with its targets through chemoselective C-C bond cleavage . This interaction is facilitated by the high ring strain of the compound, which makes it particularly reactive . The cleavage of the C-C bonds can occur in two ways: through a base-mediated single C-C bond cleavage or through a palladium-catalyzed dual C-C bond cleavage .
Biochemical Pathways
The cleavage of the C-C bonds in (Bicyclo[1.1.1]pent-1-yl)methanol leads to the formation of different derivatives. A base-mediated single C-C bond cleavage results in the formation of cyclobutanone derivatives . On the other hand, a palladium-catalyzed dual C-C bond cleavage leads to the formation of α,β-unsaturated ketones .
Pharmacokinetics
Currently, there is limited information available on the ADME properties of (Bicyclo[1.1.1]pent-1-yl)methanol. Its physical form as a liquid suggests that it could potentially be administered through various routes, impacting its absorption and distribution. The compound’s metabolism and excretion would also play a crucial role in determining its bioavailability.
Result of Action
The result of the action of (Bicyclo[1.1.1]pent-1-yl)methanol is the formation of cyclobutanone derivatives and α,β-unsaturated ketones . These derivatives are formed due to the chemoselective C-C bond cleavages that occur within the compound .
Action Environment
The action of (Bicyclo[1.1.1]pent-1-yl)methanol can be influenced by various environmental factors. For instance, the presence of a base or palladium can catalyze the C-C bond cleavage, leading to the formation of different derivatives . Additionally, the storage temperature of the compound can also impact its stability .
Analyse Biochimique
Biochemical Properties
(Bicyclo[1.1.1]pent-1-yl)methanol plays a significant role in biochemical reactions due to its high reactivity. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo chemoselective C-C bond cleavage, leading to the formation of cyclobutanone derivatives through base-mediated reactions or α,β-unsaturated ketones via palladium-catalyzed reactions . These interactions highlight the compound’s potential in modifying biochemical pathways and influencing enzymatic activities.
Cellular Effects
The effects of (Bicyclo[1.1.1]pent-1-yl)methanol on cellular processes are profound. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its high reactivity allows it to interact with various cellular components, potentially leading to alterations in cellular behavior. For example, the compound’s ability to undergo chemoselective reactions can result in the modification of cellular proteins and enzymes, thereby impacting cellular signaling and metabolic pathways .
Molecular Mechanism
At the molecular level, (Bicyclo[1.1.1]pent-1-yl)methanol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique structure allows it to interact with specific enzymes, leading to the cleavage of C-C bonds and the formation of reactive intermediates. These intermediates can further interact with other biomolecules, resulting in a cascade of biochemical reactions that influence cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Bicyclo[1.1.1]pent-1-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation, leading to the formation of various by-products that may have different biochemical properties. These temporal changes can impact the compound’s efficacy and safety in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of (Bicyclo[1.1.1]pent-1-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating biochemical pathways and enhancing cellular function. At higher doses, the compound may induce toxic or adverse effects due to its high reactivity and potential to form reactive intermediates. These threshold effects highlight the importance of dosage optimization in preclinical studies .
Metabolic Pathways
(Bicyclo[1.1.1]pent-1-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. The compound’s high reactivity allows it to participate in multiple biochemical reactions, influencing metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
The transport and distribution of (Bicyclo[1.1.1]pent-1-yl)methanol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s unique structure allows it to be efficiently transported across cellular membranes and distributed to various cellular compartments. These interactions can affect the compound’s localization and accumulation, influencing its overall biochemical activity .
Subcellular Localization
The subcellular localization of (Bicyclo[1.1.1]pent-1-yl)methanol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing specific biochemical pathways and cellular processes .
Propriétés
IUPAC Name |
1-bicyclo[1.1.1]pentanylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-4-6-1-5(2-6)3-6/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCSNXOIOPVZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22287-32-7 | |
| Record name | bicyclo[1.1.1]pentan-1-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


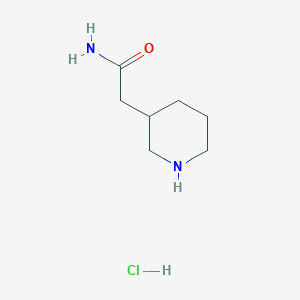
![2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine](/img/structure/B1377606.png)

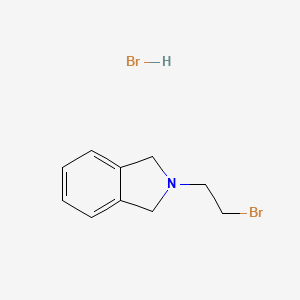
![2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride](/img/structure/B1377610.png)
![6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1377612.png)
![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1377613.png)
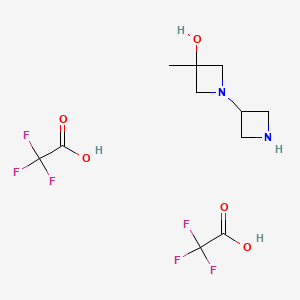

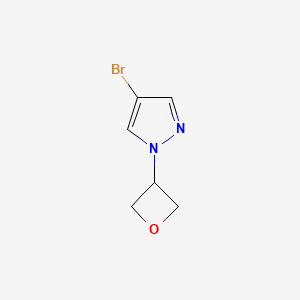
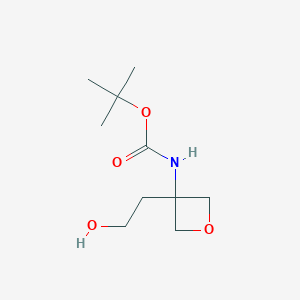
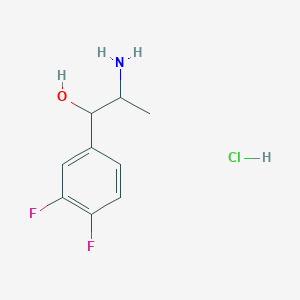
![6-Oxa-3-azabicyclo[3.1.1]heptane tosylate](/img/structure/B1377624.png)
